

Application Notes and Protocols for Inpyrfluxam Efficacy Against Venturia inaequalis (Apple Scab)

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Compound of Interest		
Compound Name:	Inpyrfluxam	
Cat. No.:	B6594776	Get Quote

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These application notes provide a detailed overview of the efficacy of **Inpyrfluxam**, a succinate dehydrogenase inhibitor (SDHI) fungicide, against Venturia inaequalis, the causative agent of apple scab. This document includes a summary of available efficacy data, detailed experimental protocols for in vitro and in vivo testing, and a visualization of the fungicide's mode of action.

Introduction to Inpyrfluxam and its Activity against Venturia inaequalis

Inpyrfluxam is a novel SDHI fungicide developed by Sumitomo Chemical Co., Ltd. It demonstrates robust activity against a broad spectrum of phytopathogenic fungi, including notable efficacy against Venturia inaequalis. As an SDHI, **Inpyrfluxam** targets Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, thereby inhibiting fungal respiration and energy production.[1] This mode of action provides both protective and curative properties against apple scab.

Bioassays have demonstrated that **Inpyrfluxam** possesses significant curative effects against V. inaequalis, being noted as "particularly effective" in controlling the initial stages of infection. [2][3] Post-infection efficacy tests have shown **Inpyrfluxam** to provide 100% control of apple



scab at a concentration of 100 ppm, a performance superior to other major SDHI fungicides in the same trial.[1]

Quantitative Efficacy Data

While specific EC50 values for **Inpyrfluxam** against Venturia inaequalis are not readily available in the reviewed public literature, the following table summarizes the available qualitative and quantitative data on its efficacy. For comparison, typical EC50 values for other SDHI fungicides against V. inaequalis are also included.

Fungicide	Efficacy Metric	Value	Source
Inpyrfluxam	Curative Efficacy (Bioassay)	Particularly Effective	[2][3]
Inpyrfluxam	Post-Infection Control (%)	100	[1]
Penthiopyrad	Mean EC50 (μg/mL)	0.086	
Fluopyram	Mean EC50 (μg/mL)	0.176	
Benzovindiflupyr	Mean EC50 (μg/mL)	0.0016	

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of **Inpyrfluxam** against Venturia inaequalis.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of **Inpyrfluxam** that inhibits the mycelial growth of V. inaequalis by 50% (EC50).

Materials:

- Pure culture of Venturia inaequalis
- Potato Dextrose Agar (PDA)



- Inpyrfluxam (technical grade)
- Solvent (e.g., acetone or DMSO)
- Sterile petri dishes (90 mm)
- Sterile distilled water
- Micropipettes
- Incubator

Procedure:

- Fungicide Stock Solution: Prepare a stock solution of Inpyrfluxam in a suitable solvent.
- Amended Media Preparation: Autoclave PDA and cool to 50-55°C. Add appropriate volumes
 of the Inpyrfluxam stock solution to the molten PDA to achieve a range of final
 concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with solvent only should
 also be prepared. Pour the amended PDA into sterile petri dishes.
- Inoculation: From a 7-14 day old culture of V. inaequalis, cut 5 mm mycelial plugs from the actively growing edge of the colony. Place one plug in the center of each PDA plate (amended and control).
- Incubation: Seal the petri dishes with parafilm and incubate at 20-22°C in the dark for 14-21 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.
- Data Collection and Analysis: Measure the colony diameter in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.

In Vivo Curative Efficacy Assay on Apple Seedlings

This protocol evaluates the curative (post-infection) activity of **Inpyrfluxam** on apple seedlings artificially inoculated with V. inaequalis.



Materials:

- Apple seedlings (e.g., 'Golden Delicious' variety) at the 3-4 leaf stage
- Venturia inaequalis conidial suspension (1 x 10⁵ conidia/mL)
- Inpyrfluxam formulation
- Pressurized sprayer
- Dew chamber or high-humidity chamber
- Greenhouse

Procedure:

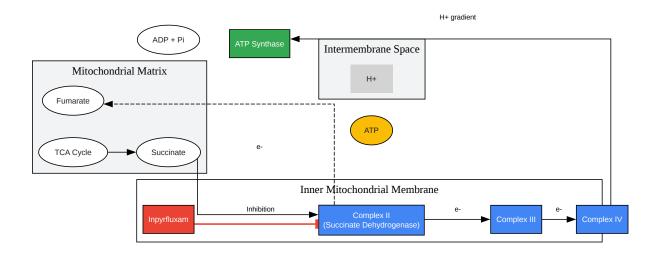
- Inoculation: Spray the apple seedlings with the V. inaequalis conidial suspension until runoff.
- Infection Period: Place the inoculated seedlings in a dew chamber at 18-20°C with >95% relative humidity for 48 hours to allow for infection to occur.
- Fungicide Application: After the infection period, remove the seedlings from the dew chamber and allow the leaves to dry. Prepare different concentrations of Inpyrfluxam and spray the seedlings until runoff. A control group should be sprayed with water only.
- Incubation: Transfer the treated seedlings to a greenhouse with a controlled temperature of 18-22°C and a 16-hour photoperiod.
- Disease Assessment: After 14-21 days, assess the disease severity on the leaves. This can be done by visually estimating the percentage of leaf area covered with scab lesions or by using a disease rating scale (e.g., 0 = no symptoms, 1 = 1-5% leaf area affected, etc.).
- Data Analysis: Calculate the percent disease control for each Inpyrfluxam concentration compared to the untreated control.

Visualizations

Mode of Action: Inhibition of Succinate Dehydrogenase



The following diagram illustrates the mode of action of **Inpyrfluxam**, which targets Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain in Venturia inaequalis. This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.



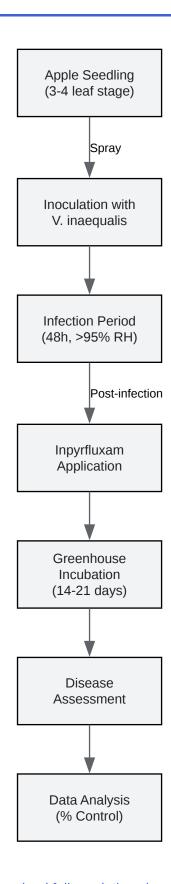
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Caption: Inpyrfluxam inhibits Complex II of the mitochondrial respiratory chain.

Experimental Workflow: In Vivo Curative Efficacy Assay

The following diagram outlines the key steps in the in vivo protocol for assessing the curative efficacy of **Inpyrfluxam** against apple scab.





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Caption: Workflow for in vivo curative efficacy testing of **Inpyrfluxam**.



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